3,4-Dietoxi bencensulfonamida

Descripción general

Descripción

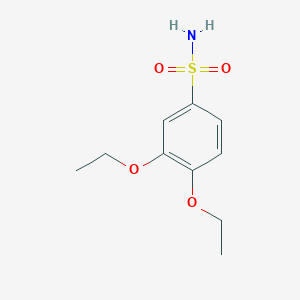

3,4-Diethoxybenzenesulfonamide is an organic compound with the molecular formula C10H15NO4S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine

Aplicaciones Científicas De Investigación

3,4-Diethoxybenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes such as carbonic anhydrase, which is relevant in the treatment of diseases like glaucoma and certain cancers.

Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

Biological Research: It serves as a tool for studying the effects of sulfonamide compounds on biological systems, including their antimicrobial and anticancer activities.

Mecanismo De Acción

Target of Action

3,4-Diethoxybenzenesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including 3,4-Diethoxybenzenesulfonamide, inhibit the bacterial enzymes responsible for the conversion of PABA (p-aminobenzoic acid) into folic acid . By binding to these enzymes, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of folic acid synthesis affects several biochemical pathways within the bacteria. Folic acid is essential for the synthesis of nucleic acids and proteins, so its absence disrupts these critical processes, leading to bacterial death .

Pharmacokinetics

The compound’s molecular weight (245295 Da) and its predicted LogP value (163) suggest that it may have good absorption and distribution characteristics . The compound’s water solubility (3532 mg/L at 25°C) also indicates that it could be well-absorbed in the gastrointestinal tract .

Result of Action

The primary result of 3,4-Diethoxybenzenesulfonamide’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the compound disrupts critical cellular processes within the bacteria, leading to their death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 3,4-Diethoxybenzenesulfonamide. For instance, its solubility and stability could be affected by the pH of the environment . Additionally, the compound’s efficacy might be influenced by the presence of other substances that could interact with it or alter its absorption and distribution.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethoxybenzenesulfonamide typically involves the sulfonation of 3,4-diethoxyaniline. One common method includes the reaction of 3,4-diethoxyaniline with chlorosulfonic acid, followed by neutralization with ammonia or an amine to yield the sulfonamide product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3,4-Diethoxybenzenesulfonamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems can help maintain optimal reaction conditions, leading to consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Diethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.

Major Products Formed

Oxidation: Sulfonic acids or nitro derivatives.

Reduction: Amines or other reduced forms.

Substitution: Halogenated or nitrated aromatic compounds.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Methoxybenzenesulfonamide

- 4-Ethoxybenzenesulfonamide

- 3,4-Dimethoxybenzenesulfonamide

Uniqueness

3,4-Diethoxybenzenesulfonamide is unique due to the presence of two ethoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and enzyme inhibition profiles, making it a valuable compound for specific applications .

Actividad Biológica

3,4-Diethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and antibacterial applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

3,4-Diethoxybenzenesulfonamide belongs to the class of benzenesulfonamides, characterized by the presence of a sulfonamide functional group attached to a benzene ring with ethoxy substituents. The synthesis typically involves the reaction of 3,4-diethoxybenzenesulfonyl chloride with an amine source under controlled conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3,4-Diethoxybenzenesulfonamide through various mechanisms:

- Inhibition of Carbonic Anhydrase IX : This compound has been shown to selectively inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. In vitro assays demonstrated that derivatives exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong inhibitory potential .

- Apoptosis Induction : In studies involving breast cancer cell lines (MDA-MB-231 and MCF-7), 3,4-Diethoxybenzenesulfonamide derivatives induced apoptosis significantly. For instance, one derivative increased annexin V-FITC positive apoptotic cells by approximately 22-fold compared to control .

- Selectivity and Efficacy : The compound showed a high selectivity index for cancer cells over normal cells, which is crucial for reducing side effects during treatment. The selectivity ratio ranged from 5.5 to 17.5 times higher against breast cancer cell lines compared to normal breast cells .

Antibacterial Activity

The antibacterial properties of 3,4-Diethoxybenzenesulfonamide have also been explored:

- Inhibition of Bacterial Growth : The compound exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Klebsiella pneumoniae. At a concentration of 50 µg/mL, derivatives showed inhibition rates of up to 80.69% against S. aureus .

- Anti-biofilm Formation : Some derivatives were effective in preventing biofilm formation, which is critical for treating chronic infections associated with bacterial colonies .

Case Study 1: Antitumor Activity

A study evaluated the effect of several benzenesulfonamide derivatives on MDA-MB-231 and MCF-7 cell lines. The results indicated that compounds with ethoxy groups displayed enhanced cytotoxicity compared to their non-substituted counterparts. The study utilized flow cytometry to assess apoptosis levels and found that the most active compound could induce significant cell death through apoptotic pathways .

Case Study 2: Cardiovascular Effects

In another investigation involving isolated rat heart models, certain sulfonamide derivatives demonstrated effects on perfusion pressure and coronary resistance. Specifically, modifications in the structure led to decreased coronary resistance, suggesting potential therapeutic applications in cardiovascular diseases .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetic profile of 3,4-Diethoxybenzenesulfonamide is essential for its development as a therapeutic agent:

- Absorption and Distribution : Predictive ADMET studies indicated favorable pharmacokinetic properties for several derivatives, suggesting good absorption and distribution within biological systems .

- Toxicity Profiles : Preliminary toxicity assessments showed that while some derivatives exhibited promising biological activity, they also necessitated further investigation into their safety profiles across different biological systems .

Data Tables

| Activity Type | IC50 Value (nM) | Selectivity Index | Inhibition Rate (%) |

|---|---|---|---|

| Carbonic Anhydrase IX | 10.93 - 25.06 | 5.5 - 17.5 | |

| Breast Cancer Cell Lines | Up to 80.69% against S. aureus | ||

| Biofilm Formation | Up to 79.46% against K. pneumonia |

Propiedades

IUPAC Name |

3,4-diethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S/c1-3-14-9-6-5-8(16(11,12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYAXGQHQSSIHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407149 | |

| Record name | 3,4-diethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104296-87-9 | |

| Record name | 3,4-diethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.